3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C14H16N6O2S2 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
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Biological Activity
3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound characterized by a complex structure that integrates a triazole ring with a thiadiazole moiety. Its molecular formula is C14H16N6O2S2 and it has a molecular weight of approximately 364.5 g/mol. This compound exhibits promising biological activities that make it a subject of interest in medicinal chemistry and pharmacology.
Structural Features
The structural uniqueness of this compound arises from its combination of functional groups:
- Piperidine Group : Contributes to the compound's interaction with biological targets.
- Pyridine Ring : Enhances the pharmacological profile and potential bioactivity.
- Triazole and Thiadiazole Rings : Known for their diverse pharmacological properties.
Biological Activities
Research has identified several biological activities associated with this compound:
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:
- Cancer Cell Lines Tested : Leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.
- Methodology : The sulforhodamine B assay was used to assess mitotic activity across 60 different cancer cell lines at the National Cancer Institute. Results indicated that certain derivatives showed high levels of antineoplastic activity .
The biological activity is believed to stem from interactions with specific molecular targets such as enzymes and receptors involved in critical pathways:
- Enzyme Inhibition : Compounds in the triazolo-thiadiazole class have been shown to inhibit various enzymes including carbonic anhydrase and cholinesterase .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine | Similar triazole-thiadiazole core | Different substituents affecting biological activity |
5-Methyl-1H-1,2,4-triazole | Simpler structure with fewer functional groups | Lacks the piperidine and pyridine moieties |
3-Amino-5-mercapto-1H-1,2,4-triazole | Shares thiadiazole structure | More basic properties without complex substituents |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound:
- A study published in Journal of Organic and Pharmaceutical Chemistry highlighted the synthesis of multiple derivatives and their subsequent evaluation for anticancer activity. The findings indicated that modifications to the piperidine group could enhance efficacy against specific cancer types .
- Another research effort detailed the synthesis of triazolo-thiadiazine derivatives as potential α-glucosidase inhibitors. These findings suggest a broader range of therapeutic applications beyond oncology .
Properties
Molecular Formula |
C14H16N6O2S2 |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-(1-methylsulfonylpiperidin-3-yl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N6O2S2/c1-24(21,22)19-8-4-5-10(9-19)12-16-17-14-20(12)18-13(23-14)11-6-2-3-7-15-11/h2-3,6-7,10H,4-5,8-9H2,1H3 |
InChI Key |
BARWBRKRBANEQE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=N4 |
Origin of Product |
United States |
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